molecular formula C16H28O2 B033607 Cioteronel CAS No. 105635-64-1

Cioteronel

Cat. No. B033607
CAS RN: 105635-64-1
M. Wt: 252.39 g/mol
InChI Key: KDULJHFMZBRAHO-UHFFFAOYSA-N
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Description

Cioteronel is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a selective androgen receptor modulator (SARM) that has been shown to have anabolic effects on muscle tissue while minimizing the negative side effects associated with traditional androgenic steroids.

Scientific Research Applications

Scientific Research Principles

  • Evaluating Complex Interventions : For compounds with complex mechanisms of action, various research designs can be applied. These include individual randomized controlled trials, adaptations of these trials, quasi-experimental designs, and realist evaluations. A process/mechanisms analysis is often included to understand the underlying mechanisms (Minary et al., 2019).

Methodological Approaches

  • Drug-Side Effect Association Identification : Advanced computational approaches, such as multiple kernel learning and regularized least squares, can be used to predict drug-side effect associations. This is particularly relevant for new drugs or compounds where side effect profiles are not fully known (Ding, Tang, & Guo, 2019).

  • Neuroprotective Research : For compounds with potential neuroprotective effects, studies such as the one on citicoline eye drops in glaucomatous optic neuropathy can be referenced. Such studies involve both experimental phases to evaluate the ability of the compound to reach the target site and clinical phases to determine its efficacy (Roberti et al., 2014).

  • Innovative Educational Approaches in Scientific Research : Educational research methodologies, such as the development of instructional kits focusing on scientific literacy and metacognitive skills, can be applied to enhance understanding and analysis of complex scientific data, including that related to new pharmaceutical compounds (Djamahar et al., 2018).

  • Critical Incident Technique in Dental Research : This technique, used for collecting direct observations of human behavior, could be adapted for studying patient responses to new compounds like Cioteronel. It facilitates the potential usefulness of observations in solving practical problems and could be beneficial in clinical trial settings (Santha et al., 2016).

properties

CAS RN

105635-64-1

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

4-(5-methoxyheptyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one

InChI

InChI=1S/C16H28O2/c1-3-15(18-2)7-5-4-6-12-8-9-13-10-14(17)11-16(12)13/h12-13,15-16H,3-11H2,1-2H3

InChI Key

KDULJHFMZBRAHO-UHFFFAOYSA-N

SMILES

CCC(CCCCC1CCC2C1CC(=O)C2)OC

Canonical SMILES

CCC(CCCCC1CCC2C1CC(=O)C2)OC

Other CAS RN

105635-64-1

synonyms

6-(5-methoxy-1-heptyl)bicyclo(3,3,0)octan-3-one
cioteronel
CPC 10997
CPC-10997
CPC10997
cyoctol

Origin of Product

United States

Synthesis routes and methods

Procedure details

6,6-Dichloro-2-(5-methoxyhept-1-yl)bicyclo[3.3.0]octan-7-one {1,1-dichlorohexahydro-4-(5-methoxyheptyl)-2(1H)-pentalenone} (45.9 g) is added to a 100 ml, round-bottomed flask fitted with a condenser. Powdered zinc metal (92 g) and glacial acetic acid (312 ml) are added to the flask and the solution allowed to reflux for an hour. The solution is filtered to remove the zinc and zinc chloride, formed in the reaction. The product is washed with an aqueous sodium bicarbonate solution and extracted three times with ether. The ether extracts are combined and dried over anhydrous sodium sulfate. The resulting yellow oil is chromatographed on silica gel and eluted with 4:1 hexane:ether. The fractions are combined, and gave 2-(5-methoxyhept-1-yl)bicyclo[3.3.0]octan-7-one {hexahydro-4-(5-methoxyheptyl)-2(1H)-pentalenone} as a clear, colorless oil.
Name
6,6-Dichloro-2-(5-methoxyhept-1-yl)bicyclo[3.3.0]octan-7-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
92 g
Type
catalyst
Reaction Step Two
Quantity
312 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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